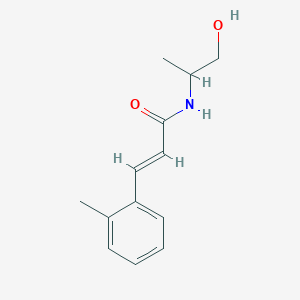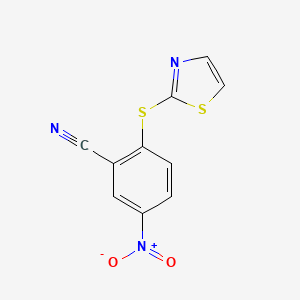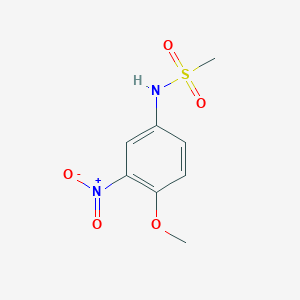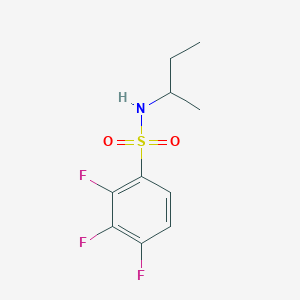
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines and pyrimidines It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and an azetidin-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at elevated temperatures . This reaction yields the intermediate compound, which is then further reacted with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidin-3-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is unique due to its specific combination of a trifluoromethyl group and an azetidin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H8F3N3O |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7(13-6)14-3-5(15)4-14/h1-2,5,15H,3-4H2 |
InChIキー |
DYQQBGQZDSDNEX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)

![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)



![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)


